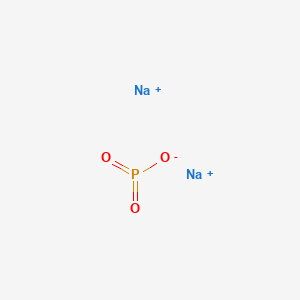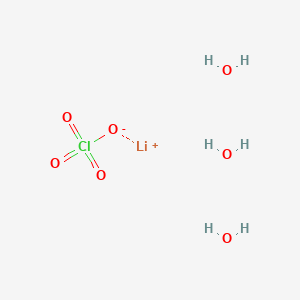
Ácido 3-metilpiridina-4-sulfónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is widely used in chemical experiments and industrial production due to its unique properties. It serves as a catalyst and reducing agent in organic synthesis .
Aplicaciones Científicas De Investigación
3-Methylpyridine-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-Methylpyridine-4-sulfonic Acid, also known as 4-Methylpyridine-3-sulfonic acid , is an experimental small molecule It has been found to interact with collagenase 3 and stromelysin-1 in humans .
Mode of Action
It is suggested that it may interact with its targets, potentially influencing their function . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
It has been reported that certain microorganisms can transform 3-methylpyridine into nicotinic acid (pyridine-3-carboxylic acid) . This suggests that 3-Methylpyridine-4-sulfonic Acid may be involved in some metabolic pathways in these organisms.
Result of Action
Given its potential interaction with collagenase 3 and stromelysin-1 , it may have an impact on the breakdown of collagen in the human body.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere . It is soluble in water and some organic solvents , which may influence its action and stability.
Análisis Bioquímico
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms of action would need to be confirmed through experimental studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for preparing 3-methylpyridine-4-sulfonic acid involves the reaction of 3-methylpyridine with sulfuric acid. The reaction typically occurs at room temperature and is followed by heating to complete the reaction. The product is then purified through crystallization and filtration .
Industrial Production Methods: In industrial settings, the synthesis of 3-methylpyridine-4-sulfonic acid can be achieved through the sulfonation of 3-methylpyridine using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts. Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group, forming intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpyridine-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonyl compounds.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonyl amides, and other sulfonic acid derivatives .
Comparación Con Compuestos Similares
- 4-Methylpyridine-3-sulfonic acid
- 3-Methylpyridine-2-sulfonic acid
- 4-Methylpyridine-2-sulfonic acid
Comparison: 3-Methylpyridine-4-sulfonic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different solubility, stability, and catalytic properties, making it suitable for specific industrial and research applications .
Propiedades
IUPAC Name |
3-methylpyridine-4-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZRQBQLRFXQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376568 |
Source


|
| Record name | 3-methylpyridine-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14045-23-9 |
Source


|
| Record name | 3-methylpyridine-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
